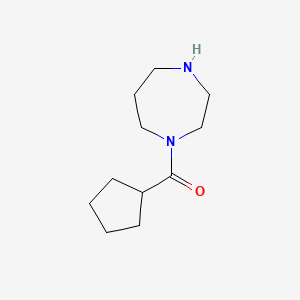

1-(Cyclopentylcarbonyl)-1,4-diazepane

Description

1-(Cyclopentylcarbonyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered diazepane ring substituted at the 1-position with a cyclopentylcarbonyl group. The carbonyl linker introduces hydrogen-bonding capability, while the cyclopentyl moiety contributes aliphatic bulk and conformational rigidity. Its molecular weight is approximately 223.29 g/mol (calculated from formula C₁₁H₁₈N₂O), distinguishing it from simpler analogs like 1-cyclopentyl-1,4-diazepane (C₁₀H₂₀N₂, MW 168.28 g/mol) .

Properties

IUPAC Name |

cyclopentyl(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-4-1-2-5-10)13-8-3-6-12-7-9-13/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKLBIUEDKQHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylcarbonyl)-1,4-diazepane typically involves the reaction of cyclopentanone with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1,4-diazepane, followed by the addition of cyclopentanone to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylcarbonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1-(Cyclopentylcarbonyl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(Cyclopentylcarbonyl)-1,4-diazepane vary in substituent type, electronic properties, and biological activity. Below is a comparative analysis based on substituent classes:

2.1 Aryl-Substituted 1,4-Diazepanes

- Comparison : Aryl substituents (e.g., trifluoromethylphenyl, dichlorophenyl) enhance lipophilicity and electron-withdrawing effects, influencing receptor binding (e.g., D3 or nicotinic receptors). The target compound’s cyclopentylcarbonyl group lacks aromaticity but may improve metabolic stability compared to halogenated aryl groups.

2.2 Bulky Aliphatic/Aromatic Hybrids

- The cyclopentylcarbonyl group balances bulk and flexibility, possibly enhancing bioavailability.

2.3 Carbonyl-Linked Derivatives

- Comparison : The pyrrole-2-carbonyl analog () shares a carbonyl group but incorporates an aromatic heterocycle, which may engage in π-π stacking. The target compound’s cyclopentylcarbonyl group lacks aromatic interactions but offers steric bulk and aliphatic hydrophobicity.

Structural and Functional Insights

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on aryl rings enhance binding to receptors like D3 via dipole interactions . The cyclopentylcarbonyl group’s carbonyl may act as a hydrogen-bond acceptor, similar to pyridine in nicotinic agonists .

- The cyclopentyl group’s moderate size may optimize steric complementarity in receptor pockets.

- Synthetic Accessibility : Yields for aryl-substituted diazepanes range from 38–61% , while carbonyl-linked analogs (e.g., pyrrole-2-carbonyl) require specialized coupling reagents . The target compound’s synthesis would likely involve cyclopentylcarbonyl chloride and 1,4-diazepane under Schotten-Baumann conditions.

Biological Activity

1-(Cyclopentylcarbonyl)-1,4-diazepane is an organic compound characterized by a cyclopentylcarbonyl group attached to a 1,4-diazepane ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, interactions with molecular targets, and therapeutic potential.

- IUPAC Name : cyclopentyl(1,4-diazepan-1-yl)methanone

- CAS Number : 923176-98-1

- Molecular Formula : C₁₁H₁₈N₂O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological processes, leading to therapeutic effects. The compound's mechanism of action may involve:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes or disease pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study investigating various diazepane derivatives found that modifications in the carbonyl group significantly enhanced their antimicrobial efficacy against bacteria and fungi.

Neuropharmacological Effects

This compound has been explored for its potential neuropharmacological effects. In vitro studies suggest that it may have anxiolytic properties due to its interaction with GABAergic systems.

Case Studies

A notable case study involved the synthesis of this compound analogs to evaluate their effects on anxiety-like behaviors in animal models. The results demonstrated a dose-dependent reduction in anxiety symptoms, suggesting a promising avenue for developing new anxiolytic drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Cyclohexylcarbonyl)-1,4-diazepane | Cyclohexyl group | Similar anxiolytic properties |

| 1-(Cyclopropylcarbonyl)-1,4-diazepane | Cyclopropyl group | Different receptor affinity |

| 2-(Cyclopentylcarbonyl)-piperidine | Piperidine ring | Enhanced potency in neuropharmacology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.